Cas no 931-86-2 (5-Azacytosine)

5-Azacytosine structure
5-Azacytosine structure
5-Azacytosine
931-86-2
C3H4N4O
112.090059280396
MFCD00006033
40302
24888369

5-Azacytosine Properties

Names and Identifiers

    • 5-Azacytosine
    • 4-amino-1,3,5-triazin-2(1h)-one
    • 4-amino-s-triazin-2(1h)-on
    • 5-triazin-2(1h)-one,4-amino-3
    • 2-Amino-4-hydroxy-1,3,5-triazine
    • 2-AMINO-4-HYDROXY-S-TRIAZINE
    • 4-AMINO-1,3,5-TRIAZIN-2-ONE
    • 4-AMINO-1,3,5-TRIAZINE-2[1H]-ONE
    • 5-Azacytidine
    • AZACYTOSINE, 5-(RG)
    • 2-Amino-4-hydroxy-1,3,5-triazine hydrate
    • 4-amino-1,2-dihydro-1,3,5-triazin-2-one
    • 4-Amino-1H-[1,3,5]triazin-2-on
    • 4-amino-s-triazin-2-o
    • 5-AZACYTOSINE, 1 G
    • 5-AZACYTOSINE, HYDRATE
    • 5-AZOCYTOSINE
    • 6-amino-1,2-dihydro-1,3,5-triazin-2
    • AZACYTOSINE
    • 2-Hydroxy-4-aminotriazine
    • 4-Amino-1,3,5-triazin-2-ol
    • 4-Amino-2-hydroxy-1,3,5-triazine
    • NSC 51100
    • NSC 54006
    • 1,3,5-Triazin-2(1H)-one, 4-amino-
    • 6-amino-1H-1,3,5-triazin-2-one
    • 6-Amino-1,3,5-triazin-2(1H)-one
    • s-Triazin-2(1H)-one, 4-amino-
    • s-Triazin-2-ol, 4-amino-
    • 6-amino-1,2-dihydro-1,3,5-triazin-2-one
    • 4-amino-s-triazin-2(1H)-one
    • MFEFTTYGMZOIKO-UHFFFAOYSA-N
    • 5-aza cytosine
    • 1,3,5-Triazin-2(1H)-one, 4-amino- (9CI)
    • 6-Amino-1,3,5-triazin-2(1H)-one (ACI)
    • s-Triazin-2(1H)-one, 4-amino- (8CI)
    • s-Triazin-2-ol, 4-amino- (7CI)
    • NSC-51100
    • 5-Azacytosine (4-Amino-1,3,5-triazin-2(1H)-one)
    • DTXCID00161766
    • AKOS015854832
    • MFCD00149402
    • A-9450
    • 1118000-83-1
    • AKOS002658026
    • BCP22914
    • 931-86-2
    • SY030603
    • A51119
    • MFCD00051007
    • AKOS015919837
    • EINECS 213-242-9
    • NSC51100
    • DB-006956
    • AS-10943
    • 4040-10-2
    • C5UW4MS7VR
    • UNII-C5UW4MS7VR
    • DTXSID80239275
    • Q27139948
    • 5-Azacytosine-15N4
    • 1216950-61-6
    • NSC-54006
    • 4-Methoxy Phencyclidine-d4 Hydrochloride
    • Z1962222528
    • NS00039530
    • SCHEMBL21169645
    • EN300-136571
    • 5AZ
    • MFCD00006033
    • 4-amino-1H-1,3,5-triazin-2-one
    • SCHEMBL13863
    • NSC54006
    • CHEBI:72474
    • AC-12915
    • CS-0008471
    • 2-Amino-4-hydroxy-sym-triazine
    • BDBM50389508
    • CHEMBL1230389
    • 4-amino-5H-1,3,5-triazin-2-one
    • 5-Aza-Cytosine
    • 4-Amino-1,3,5-triazin-2(1H)-one #
    • +Expand
    • MFCD00006033
    • MFEFTTYGMZOIKO-UHFFFAOYSA-N
    • 1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8)
    • O=C1NC(N)=NC=N1
    • 116378

Computed Properties

  • 112.038511g/mol
  • 0
  • -1.2
  • 2
  • 1
  • 0
  • 112.038511g/mol
  • 112.038511g/mol
  • 79.8Ų
  • 8
  • 170
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 9
  • 0

Experimental Properties

  • -0.67170
  • 84.66000
  • 1.8010 (estimate)
  • 209.98°C (rough estimate)
  • >300 °C (lit.)
  • 258.1 °C
  • Colorless crystals. At pH 1, the maximum absorption wavelength is 248nm, and the molar absorptivity is 6310
  • Soluble in water.
  • 1.86

5-Azacytosine Security Information

  • GHS07 GHS07
  • XZ2854300
  • 3
  • S22-S24/25
  • R20/21/22
  • Xn Xn
  • NONH for all modes of transport
  • H302
  • P264,P270,P301
    P312,P330,P501A
  • Keep in dark place,Inert atmosphere,2-8°C
  • 20/21/22-36/37/38
  • Warning

5-Azacytosine Customs Data

  • 2933990090
  • China Customs Code:

    2933699090

    Overview:

    2933699090 Other structurally non fused triazine ring containing compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933699090 other compounds containing an unfused triazine ring (whether or not hydrogenated) in the structure.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%

5-Azacytosine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IHY0-25g
1,3,5-Triazin-2(1H)-one, 4-amino-
931-86-2 95%
25g
$14.00 2024-04-20
Aaron
AR00II6C-5g
1,3,5-Triazin-2(1H)-one, 4-amino-
931-86-2 95%
5g
$4.00 2024-07-18
abcr
AB112111-5 g
5-Azacytosine, 95% (dry wt.), may cont. up to ca 7% water; .
931-86-2 95%
5g
€66.70 2022-09-01
Ambeed
A194417-5g
6-Amino-1,3,5-triazin-2(1H)-one
931-86-2 95%
5g
$9.0 2024-07-16
Apollo Scientific
OR15971-5g
5-Azacytosine
931-86-2 95%
5g
£34.00 2023-09-01
Chemenu
CM119083-100g
5-Azacytosine
931-86-2 95%
100g
$106 2022-09-28
Enamine
EN300-136571-0.05g
6-amino-1,2-dihydro-1,3,5-triazin-2-one
931-86-2 95%
0.05g
$19.0 2023-05-26
eNovation Chemicals LLC
Y1097006-25G
5-Azacytosine
931-86-2 97%
25G
$65 2022-06-08
Fluorochem
036331-25g
5-Azacytosine
931-86-2 95%
25g
£15.00 2022-02-28
TRC
A796375-1g
5-Aza Cytosine
931-86-2
1g
$ 65.00 2023-04-19

5-Azacytosine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt → 45 °C; 4 h, 45 °C; 45 °C → rt
1.2 Reagents: Formic acid Solvents: Water
Reference
Preparation of 5-azacytosine via the condensation of amidinourea formate and N,N-dimethylformamidedialkylacetals
, Germany, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Dimethylformamide ,  Dimethylacetamide ;  4 h, 40 - 50 °C
1.2 Solvents: Water ;  rt
Reference
An Improved and Scalable Process for the Synthesis of 5-Azacytidine: An Antineoplastic Drug
Vujjini, Satish Kumar; Varanasi, Ganesh; Arevelli, Srinivas; Kandala, Sreenatha Charyulu; Tirumalaraju, Satyanarayana Raju; et al, Organic Process Research & Development, 2013, 17(2), 303-306

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Water ;  6 h, 120 - 130 °C
Reference
Synthesis and structural elucidation of substituted s-triazines
Deshmukh, A. Y.; Rathod, D. B.; Tayade, D. T.; Bhagwatkar, R. A.; Patil, S. U., Asian Journal of Chemistry, 2010, 22(10), 8252-8254

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  rt → 110 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min
Reference
Synthetic method of 5-azacytosine from dicyandiamide and formic acid by high-pressure reaction in presence of p-toluenesulfonic acid as catalyst
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 rt; rt → 120 °C; 20 min, 118 - 120 °C
1.2 Reagents: Ethanol ;  3 h, 150 °C
Reference
Study on synthesis and activity of 5-aza-5'-deoxycytidine on SKOV3
Li, Feilong; Zhan, Didi; Li, Jun; Tang, Wenjian; Jin, Yong; et al, Anhui Yike Daxue Xuebao, 2011, 46(9), 901-904

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  90 min, 130 °C; 130 °C → rt
Reference
Synthesis and antiproliferative activities of 5-azacytidine analogs in human leukemia cells
Guo, Gang; Li, Gang; Liu, Dan; Yang, Qian-jiao; Liu, Yu; et al, Molecules, 2008, 13(7), 1487-1500

Synthetic Circuit 7

Reaction Conditions
1.1 rt → 115 °C; 120 min, 115 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt → reflux
1.3 Reagents: Ammonia Solvents: Water ;  pH 6
Reference
Synthesis method of 5-azacytosine using dicyandiamide
, China, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Synthesis and antitumor activity of 5-Aza-5'-deoxycytidine
Lin, Zhicai; Li, Jun; Tang, Wenjian; Tang, Minfang; Zhang, Yilong; et al, Anhui Yike Daxue Xuebao, 2010, 45(5), 634-637

Synthetic Circuit 9

Reaction Conditions
Reference
Preparation of 5-azacytosines as antisecretory agents, ulcer inhibitors and cytostatic intermediates
, Czechoslovakia, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 4 min, heated
Reference
Solvent-free synthesis of 5-azacytosine with microwave activation
Qu, Gui-Rong; Liu, Qi-Bin; Li, Yong, Chemistry: An Indian Journal, 2005, 2(2), 45-46

Synthetic Circuit 11

Reaction Conditions
1.1 20 min, 118 - 120 °C; 120 min, 145 °C
Reference
Synthesis of 5-azacytosine
Zhang, Wen-sheng; Shen, Yan-hong; Liu, Qi-bin; Feng, Feng; Qu, Gui-rong, Wuhan Daxue Xuebao, 2003, 49(4), 454-456

Synthetic Circuit 12

Reaction Conditions
1.1 20 min, 120 °C; cooled
1.2 Reagents: Ethanol ;  145 min, 145 °C
Reference
Improved synthesis of azacytidine
Guo, Gang; Yang, Qianjiao; Zhao, Lihui; Liu, Dan; Zhao, Linxiang, Zhongguo Yaowu Huaxue Zazhi, 2008, 18(5), 377-378

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Iron ,  Hydrochloric acid
Reference
Capecitabine medicinal precursor compound, preparation method and medical use
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Water ;  6 h, 130 °C
Reference
Synergistic oxygen substitution and heterostructure construction in polymeric semiconductors for efficient water splitting
Chen, Li; Wang, Yuze; Wu, Chongbei; Yu, Guanhang; Yin, Yue; et al, Nanoscale, 2020, 12(25), 13484-13490

Synthetic Circuit 15

Reaction Conditions
1.1 rt → 60 °C; 4 - 5 h, < 60 °C; 4 h, 50 - 60 °C; 60 °C → 120 °C; 1.5 h, 110 - 120 °C
1.2 Reagents: Acetic anhydride ;  100 - 110 °C; 45 min, 100 - 110 °C; 100 - 110 °C; 110 °C → reflux; 2 h, reflux; reflux → 70 °C
1.3 Reagents: Ethanol
Reference
Preparation method of 5-azacytosine
, China, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  1.5 h, 155 °C; overnight, rt
Reference
Process for preparing azacytidine intermediates
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Formic acid ;  28 °C; 28 °C → 76 °C; 76 °C → 110 °C; 10 - 15 min, 110 °C; 110 °C → 40 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  25 - 30 °C; 5 min
1.3 28 °C; 28 °C → 50 °C; 4 h, 45 - 50 °C; 50 °C → 35 °C
1.4 Reagents: Formic acid ;  pH 6 - 7
Reference
Azacytidine process and polymorphs
, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions
Reference
A new process for deprotection of acetyl and benzoyl groups in synthesis of azacitidine
Kumar, Srujana Suneel; Sethuraman, V., Asian Journal of Chemistry, 2018, 30(7), 1521-1524

Synthetic Circuit 19

Reaction Conditions
Reference
Method for preparing, separating and purifying decitabine
, China, , ,

Synthetic Circuit 20

Reaction Conditions
Reference
Method for preparing decitabine from 2-deoxy-D-ribose
, China, , ,

5-Azacytosine Raw materials

5-Azacytosine Preparation Products

5-Azacytosine Suppliers

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